Binding Affinity and Selectivity Profile of GR 113808 Versus Other 5-HT₄ Antagonists
GR 113808 binds to cloned human 5-HT₄ receptors with a Kd of 0.15 nM and a pKᵢ of 9.43 in human colonic muscle, establishing it as a high-affinity reference antagonist . In direct comparisons using [³H]-GR 113808 displacement assays in guinea-pig striatal membranes, SB 204070 (pKᵢ = 10.9) shows ~63-fold higher affinity, while RS 39604 (pKᵢ = 9.1) exhibits ~2-fold lower affinity [1]. Notably, despite SB 204070's higher affinity, it displays partial agonist activity at the human 5-HT₄(d) splice variant, whereas GR 113808 maintains pure antagonist pharmacology [2].
| Evidence Dimension | Receptor binding affinity (pKᵢ) at 5-HT₄ receptor |
|---|---|
| Target Compound Data | pKᵢ = 9.3–9.5 (guinea-pig striatum); Kd = 0.15 nM (cloned human 5-HT₄) |
| Comparator Or Baseline | SB 204070: pKᵢ = 10.9; RS 39604: pKᵢ = 9.1 (both in guinea-pig striatal membranes) |
| Quantified Difference | SB 204070 affinity ~63-fold higher; RS 39604 affinity ~2-fold lower relative to GR 113808 |
| Conditions | [³H]-GR 113808 displacement in guinea-pig striatal membranes |
Why This Matters
This positions GR 113808 as the balanced-affinity reference standard when both higher-affinity (SB 204070) and lower-affinity (RS 39604) comparators introduce functional confounds or insufficient potency for certain applications.
- [1] Hegde SS, Bonhaus DW, Johnson LG, Leung E, Clark RD, Eglen RM. RS 39604: a potent, selective and orally active 5-HT₄ receptor antagonist. Br J Pharmacol. 1995;115(6):1087-1095. View Source
- [2] Mialet J, Berque-Bestel I, Sicsic S, Langlois M, Fischmeister R, Lezoualc'h F. Pharmacological characterization of the human 5-HT₄(d) receptor splice variant stably expressed in Chinese hamster ovary cells. Br J Pharmacol. 2000;131(4):827-835. View Source
